N-(4-Methyl-1H-imidazol-2-yl)acetamide chemical structure and IUPAC name
N-(4-Methyl-1H-imidazol-2-yl)acetamide chemical structure and IUPAC name
[1]
Executive Summary
N-(4-Methyl-1H-imidazol-2-yl)acetamide (CAS: 160041-61-2) is a functionalized imidazole derivative serving as a critical pharmacophore in medicinal chemistry.[1] Structurally characterized by a 4-methylimidazole core substituted at the C2 position with an acetamide group, this molecule acts as a bioisostere for purine and thiazole rings in kinase inhibitors and anticonvulsant agents. Its significance lies in its tautomeric versatility and its role as a precursor in the synthesis of fused heterocyclic systems, including imidazo[1,2-a]pyridines (related to the Zolpidem class).
Chemical Identity & Nomenclature
This section defines the rigorous chemical identity of the compound, addressing the complexities arising from annular tautomerism.
| Property | Data |
| IUPAC Name | N-(4-Methyl-1H-imidazol-2-yl)acetamide |
| Preferred Tautomer Name | N-(5-Methyl-1H-imidazol-2-yl)acetamide (Dynamic equilibrium) |
| CAS Registry Number | 160041-61-2 |
| Molecular Formula | C₆H₉N₃O |
| Molecular Weight | 139.16 g/mol |
| SMILES | CC1=CN=C(N1)NC(=O)C |
| InChI Key | URINBERYXARSMG-UHFFFAOYSA-N |
Structural Characterization & Tautomerism
The imidazole ring exhibits annular prototropic tautomerism, where the hydrogen atom oscillates between N1 and N3. For 4-substituted imidazoles, this creates two distinct tautomers: 4-methyl-1H-imidazole and 5-methyl-1H-imidazole .
In the case of N-(4-Methyl-1H-imidazol-2-yl)acetamide, the acetamide group at C2 introduces an additional layer of electronic influence. The electron-withdrawing nature of the carbonyl group stabilizes the amino-form over the imino-form, while the methyl group exerts a weak inductive effect (+I).
Tautomeric Equilibrium Diagram:
Figure 1: The rapid interconversion between N1-H and N3-H tautomers renders the 4- and 5-positions chemically equivalent on the NMR timescale in protic solvents.
Synthesis & Production Protocols
The synthesis of N-(4-Methyl-1H-imidazol-2-yl)acetamide typically proceeds via the construction of the 2-aminoimidazole core followed by selective N-acylation.
Retrosynthetic Analysis
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Target: N-(4-Methyl-1H-imidazol-2-yl)acetamide
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Precursor: 2-Amino-4-methylimidazole
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Starting Materials: Methylglyoxal (aldehyde source) + Guanidine (amidine source)
Step-by-Step Synthesis Protocol
This protocol synthesizes the 2-amino-4-methylimidazole intermediate via the Marckwald-type cyclocondensation, followed by acetylation.
Reagents:
Workflow:
-
Cyclization (Formation of Core):
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Dissolve Guanidine Nitrate (10 mmol) in ethanol.
-
Add Methylglyoxal (10 mmol) dropwise at 0°C to prevent polymerization.
-
Reflux the mixture for 4–6 hours. The guanidine nitrogen atoms attack the dicarbonyl species, closing the ring to form 2-amino-4-methylimidazole .
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Purification: Evaporate solvent and recrystallize from water/ethanol.
-
-
Selective Acetylation:
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Suspend the 2-amino-4-methylimidazole intermediate in dry dichloromethane (DCM).
-
Add 1.1 equivalents of Acetic Anhydride (
) and a catalytic amount of pyridine or triethylamine. -
Stir at room temperature for 2 hours. The exocyclic amine is more nucleophilic than the ring nitrogens, directing acetylation to the
-exocyclic position. -
Quench: Add water to hydrolyze excess anhydride.
-
Isolation: Extract with ethyl acetate, dry over
, and concentrate.
-
Reaction Pathway Diagram:
Figure 2: Two-step synthesis involving imidazole ring formation followed by chemoselective acylation.
Analytical Profiling
To validate the synthesis, the following spectroscopic signatures must be confirmed.
Nuclear Magnetic Resonance (NMR)
Predicted values in DMSO-
| Nucleus | Shift ( | Multiplicity | Assignment |
| ¹H | 11.20 | Broad s | Imidazole NH (Ring N1/N3) |
| ¹H | 10.50 | Broad s | Amide NH (Exocyclic) |
| ¹H | 6.60 | s | Imidazole CH (C5-H) |
| ¹H | 2.10 | s | Imidazole Methyl (C4- |
| ¹H | 2.05 | s | Acetyl Methyl ( |
Interpretation:
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The presence of two distinct methyl singlets (~2.1 ppm) confirms the incorporation of both the methyl group on the ring and the acetyl group.
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The downfield shift of the amide NH (>10 ppm) indicates hydrogen bonding and electron withdrawal by the carbonyl.
Mass Spectrometry (MS)
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Ionization Mode: ESI (+)
-
Molecular Ion (
): 140.08 m/z -
Fragmentation Pattern:
-
m/z 140
98: Loss of ketene ( , 42 Da), characteristic of acetamides. -
m/z 98: Corresponds to protonated 2-amino-4-methylimidazole.
-
Pharmaceutical Context & Applications
Pharmacophore Scaffold
The 2-aminoimidazole core mimics the hydrogen-bonding motif of the guanine base in DNA/RNA, making this structure a privileged scaffold for:
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Kinase Inhibitors: The imidazole nitrogen pair can coordinate with the hinge region of ATP-binding sites in kinases (e.g., CDK, VEGF receptors).
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Anticonvulsants: Structural analogs (e.g., benzimidazole derivatives) have shown efficacy in modulating voltage-gated sodium channels.
Impurity Profiling
In the synthesis of complex drugs like Zolpidem or Alpidem , imidazole derivatives can appear as degradation products or unreacted intermediates. While 4-methylimidazole (4-MI) is a known toxic byproduct in caramel coloring (Class III/IV), the N-acetylated derivative discussed here has significantly altered pharmacokinetics and reduced volatility, mitigating the direct toxicity risks associated with free 4-MI.
References
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PubChem. (2025). Compound Summary: N-(4-Methyl-1H-imidazol-2-yl)acetamide (CID 11235656). National Library of Medicine. [Link]
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Tahlan, S., et al. (2019). Synthesis, antimicrobial and anticancer evaluation of 2-mercaptobenzimidazole derivatives. BMC Chemistry. [Link]
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World Health Organization (IARC). (2011). 4-Methylimidazole: Monograph on the Evaluation of Carcinogenic Risks to Humans. [Link]
